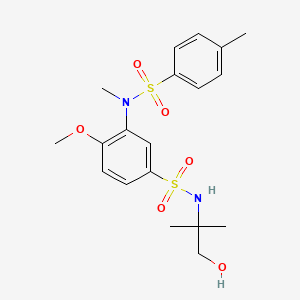
N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes both sulfonamide and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2-amino-2-methylpropan-1-ol with benzenesulfonyl chloride to yield N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide . This intermediate is then treated with various electrophiles in the presence of N,N-dimethylformamide and sodium hydride to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonyl group would produce a sulfide.
Aplicaciones Científicas De Investigación
N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against butyrylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including antioxidant activities.
Mecanismo De Acción
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
- N-(butan-2-yl)-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
- N-(allyl)-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6S2/c1-14-6-8-15(9-7-14)29(25,26)21(4)17-12-16(10-11-18(17)27-5)28(23,24)20-19(2,3)13-22/h6-12,20,22H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJQWTWRUDXLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
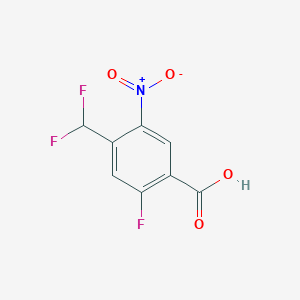
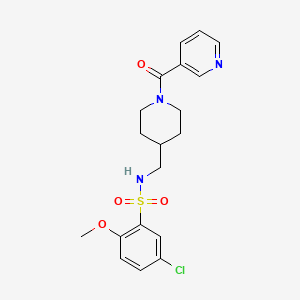
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/new.no-structure.jpg)
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2825981.png)
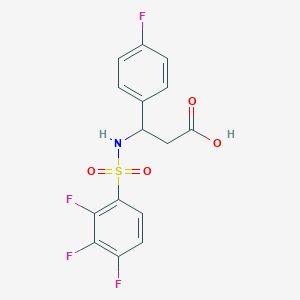
![2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2825989.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2825990.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2825992.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2825994.png)
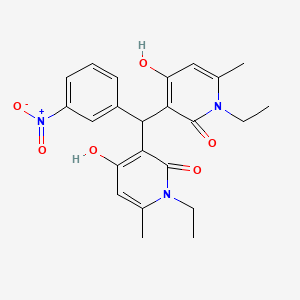
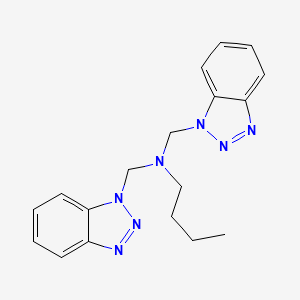
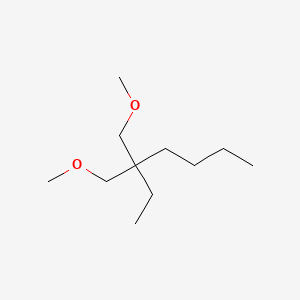

![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)
